

Technical Profile: 1-Octanesulfonyl Chloride

Spectroscopic Data

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Compound of Interest

Compound Name: 1-Octanesulfonyl chloride

CAS No.: 7795-95-1

Cat. No.: B1293751

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Executive Summary

1-Octanesulfonyl chloride (CAS 7795-95-1) is a critical electrophilic reagent used extensively in the synthesis of sulfonamides, sulfonic esters, and self-assembled monolayers (SAMs) for surface modification.[1] Its utility relies heavily on the integrity of the sulfonyl chloride functional group (

), which is moisture-sensitive and prone to hydrolysis.[2]

This technical guide provides a comprehensive spectroscopic atlas for **1-octanesulfonyl chloride**, synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These protocols are designed to enable researchers to rapidly validate compound purity and identify common degradation products (1-octanesulfonic acid) in a laboratory setting.

Chemical Identity & Properties

Property	Data
IUPAC Name	Octane-1-sulfonyl chloride
CAS Number	7795-95-1
Molecular Formula	
Molecular Weight	212.74 g/mol
Appearance	Clear, colorless to pale yellow liquid
Boiling Point	75 °C at 0.03 mmHg (lit.) ^{[1][3]}
Density	1.087 g/mL at 25 °C
Solubility	Soluble in , , THF; reacts with water/alcohols

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR)

NMR is the primary method for structural verification.^[4] The electron-withdrawing nature of the sulfonyl chloride group significantly deshields the

-methylene protons and carbon.

¹H NMR Data (400 MHz, CDCl₃)

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Note: Chemical shifts (

) are referenced to TMS (0.00 ppm).

Position	Assignment	Shift (ppm)	Multiplicity	Integration	Coupling ()
-CH		3.66	Triplet (t)	2H	~7.8 Hz
-CH		2.04	Multiplet (m)	2H	-
-CH		1.48	Multiplet (m)	2H	-
Bulk CH		1.26 - 1.35	Multiplet (m)	8H	-
Terminal CH		0.88	Triplet (t)	3H	~7.0 Hz

Interpretation & QC Insight: The triplet at 3.66 ppm is the diagnostic peak.

- Purity Check: If hydrolysis has occurred, 1-octanesulfonic acid will form. The -methylene peak for the acid typically shifts upfield (lower ppm, ~2.9–3.0 ppm in DMSO- or , though solvent dependent).
- Solvent Choice: is preferred. Avoid if the sample is suspected to contain residual thionyl chloride or other chlorinating agents, as exothermic reactions can occur.

C NMR Data (100 MHz, CDCl

)

Position	Assignment	Shift (ppm)	Notes
C-1 ()		65.5	Deshielded by
C-2 ()		25.2	-
C-3 ()		28.4	-
Bulk Chain		29.0 - 31.8	Clustered signals
Terminal C		14.1	Characteristic methyl

Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the presence of the sulfonyl chloride functional group and detect moisture contamination (hydrolysis).

Frequency (cm)	Functional Group	Mode	Intensity
2950 - 2850	Alkyl C-H	Stretching	Strong
1465		Scissoring	Medium
1375 - 1385	(Sulfonyl)	Asymmetric Stretch	Strong
1165 - 1175	(Sulfonyl)	Symmetric Stretch	Strong
~580 - 600		Stretching	Medium/Weak

QC Insight:

- Hydrolysis Indicator: A broad band appearing between 3200–3600 cm indicates the presence of -OH from water or sulfonic acid ().
- Differentiation: Sulfonic acids also show stretches, but the specific modes (often in the fingerprint region or Raman active) will disappear upon hydrolysis.

Mass Spectrometry (MS)

- Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) in negative mode (after derivatization).
- Molecular Ion (): 212 (often weak or absent in EI due to lability).

Fragmentation Pattern (EI):

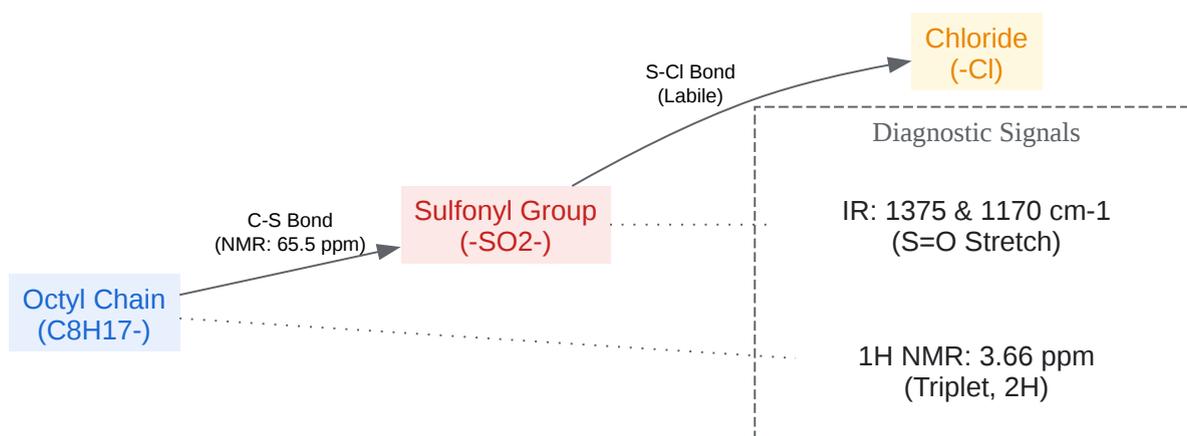
- m/z 212: Molecular Ion (). Look for Chlorine isotope pattern ().
- m/z 177: (Loss of Chlorine).
- m/z 113: (Octyl cation, often undergoes further fragmentation).
- m/z 57, 43, 29: Characteristic alkyl chain fragments (,

, etc.).

Visualizations & Workflows

Structural Connectivity

The following diagram illustrates the molecular connectivity and key spectroscopic sites.

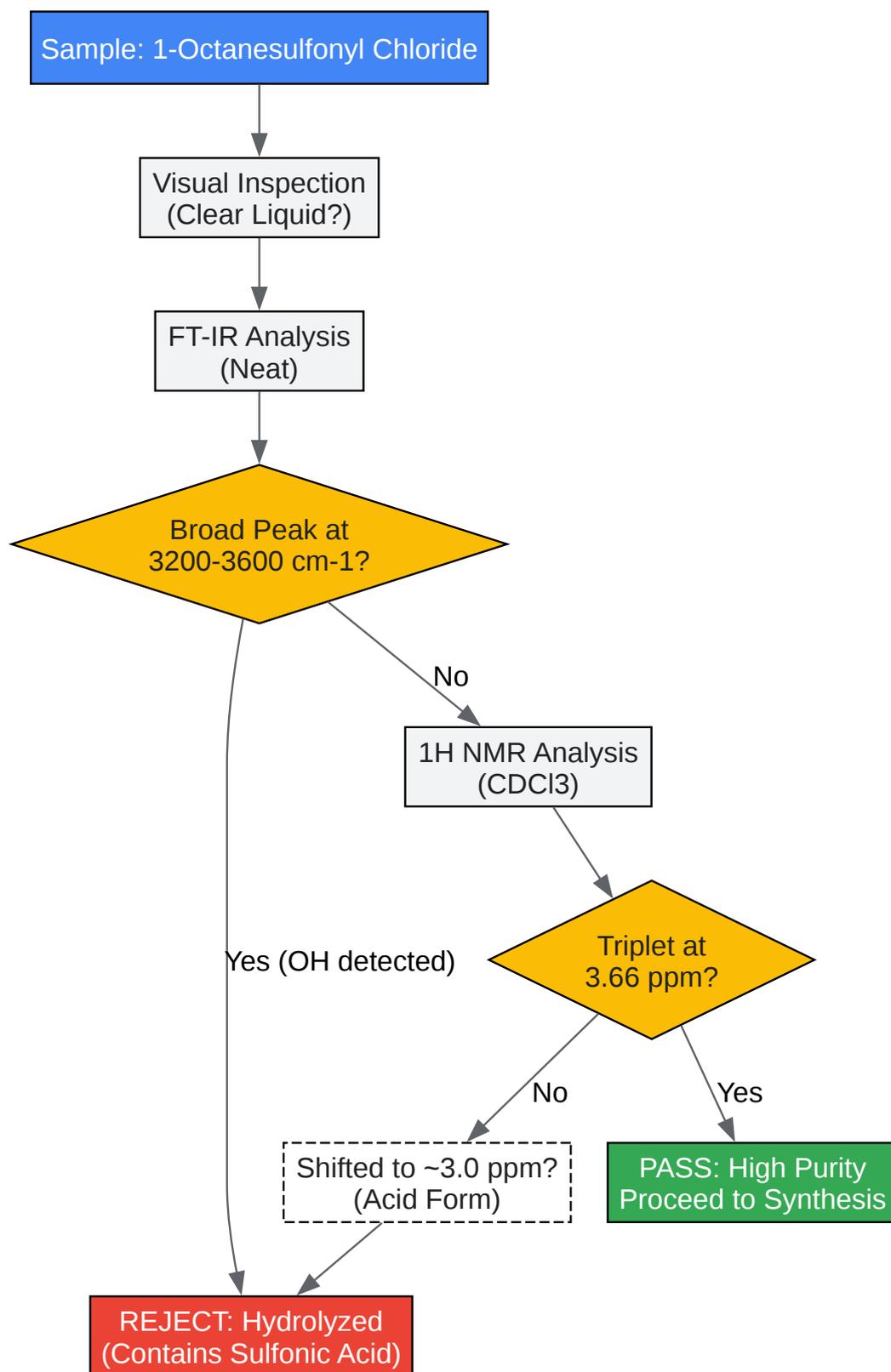


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Caption: Connectivity map highlighting diagnostic spectroscopic signals for **1-Octanesulfonyl chloride**.

Quality Control Workflow

This decision tree outlines the protocol for verifying reagent quality before use in sensitive synthesis (e.g., SAM formation).



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Caption: Step-by-step QC decision tree for validating **1-Octanesulfonyl chloride** purity.

Experimental Protocols

Sample Preparation for NMR

Objective: Prevent in-tube hydrolysis during acquisition.

- Drying: Ensure the NMR tube is oven-dried and cooled in a desiccator.
- Solvent: Use high-quality CDCl₃

(Chloroform-d) stored over molecular sieves (4Å) to remove trace water.

- Note: Acidic impurities in aged CDCl₃

can catalyze degradation. Neutralize with basic alumina if necessary.

- Concentration: Dissolve ~10–20 mg of analyte in 0.6 mL solvent.
- Acquisition: Run standard proton parameters (16 scans, 1s relaxation delay).

Synthesis Pathway (Context)

1-Octanesulfonyl chloride is typically synthesized via the oxidative chlorination of 1-octanethiol or S-octyl isothiourea using reagents like

or

.

- Reaction:
- Purification: Vacuum distillation is possible but risky due to thermal instability. Flash chromatography is generally avoided due to hydrolysis on silica; if necessary, use rapid filtration through a short plug of silica with non-polar eluents ().

References

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